Cas no 890635-37-7 (5-hydroxy-4-oxo-2-phenyl-4H-chromen-7-yl N,N-dimethylcarbamate)

5-hydroxy-4-oxo-2-phenyl-4H-chromen-7-yl N,N-dimethylcarbamate 化学的及び物理的性質
名前と識別子
-
- 5-hydroxy-4-oxo-2-phenyl-4H-chromen-7-yl N,N-dimethylcarbamate
- 5-hydroxy-4-oxo-2-phenyl-4H-chromen-7-yl dimethylcarbamate
- Carbamic acid, N,N-dimethyl-, 5-hydroxy-4-oxo-2-phenyl-4H-1-benzopyran-7-yl ester
- (5-hydroxy-4-oxo-2-phenylchromen-7-yl) N,N-dimethylcarbamate
- AKOS000275819
- VU0606048-1
- 890635-37-7
- F3228-0186
-
- インチ: 1S/C18H15NO5/c1-19(2)18(22)23-12-8-13(20)17-14(21)10-15(24-16(17)9-12)11-6-4-3-5-7-11/h3-10,20H,1-2H3
- InChIKey: BCSRPKDITSZXPW-UHFFFAOYSA-N
- ほほえんだ: O1C(C2C=CC=CC=2)=CC(C2C(=CC(=CC1=2)OC(N(C)C)=O)O)=O
計算された属性
- せいみつぶんしりょう: 325.09502258g/mol
- どういたいしつりょう: 325.09502258g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 24
- 回転可能化学結合数: 3
- 複雑さ: 524
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 76.1Ų
- 疎水性パラメータ計算基準値(XlogP): 2.2
じっけんとくせい
- 密度みつど: 1.360±0.06 g/cm3(Predicted)
- ふってん: 526.4±50.0 °C(Predicted)
- 酸性度係数(pKa): 5.91±0.40(Predicted)
5-hydroxy-4-oxo-2-phenyl-4H-chromen-7-yl N,N-dimethylcarbamate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F3228-0186-20μmol |
5-hydroxy-4-oxo-2-phenyl-4H-chromen-7-yl N,N-dimethylcarbamate |
890635-37-7 | 90%+ | 20μl |
$79.0 | 2023-04-26 | |
Life Chemicals | F3228-0186-4mg |
5-hydroxy-4-oxo-2-phenyl-4H-chromen-7-yl N,N-dimethylcarbamate |
890635-37-7 | 90%+ | 4mg |
$66.0 | 2023-04-26 | |
Life Chemicals | F3228-0186-15mg |
5-hydroxy-4-oxo-2-phenyl-4H-chromen-7-yl N,N-dimethylcarbamate |
890635-37-7 | 90%+ | 15mg |
$89.0 | 2023-04-26 | |
Life Chemicals | F3228-0186-2μmol |
5-hydroxy-4-oxo-2-phenyl-4H-chromen-7-yl N,N-dimethylcarbamate |
890635-37-7 | 90%+ | 2μl |
$57.0 | 2023-04-26 | |
Life Chemicals | F3228-0186-5mg |
5-hydroxy-4-oxo-2-phenyl-4H-chromen-7-yl N,N-dimethylcarbamate |
890635-37-7 | 90%+ | 5mg |
$69.0 | 2023-04-26 | |
Life Chemicals | F3228-0186-25mg |
5-hydroxy-4-oxo-2-phenyl-4H-chromen-7-yl N,N-dimethylcarbamate |
890635-37-7 | 90%+ | 25mg |
$109.0 | 2023-04-26 | |
Life Chemicals | F3228-0186-20mg |
5-hydroxy-4-oxo-2-phenyl-4H-chromen-7-yl N,N-dimethylcarbamate |
890635-37-7 | 90%+ | 20mg |
$99.0 | 2023-04-26 | |
Life Chemicals | F3228-0186-5μmol |
5-hydroxy-4-oxo-2-phenyl-4H-chromen-7-yl N,N-dimethylcarbamate |
890635-37-7 | 90%+ | 5μl |
$63.0 | 2023-04-26 | |
Life Chemicals | F3228-0186-10mg |
5-hydroxy-4-oxo-2-phenyl-4H-chromen-7-yl N,N-dimethylcarbamate |
890635-37-7 | 90%+ | 10mg |
$79.0 | 2023-04-26 | |
Life Chemicals | F3228-0186-10μmol |
5-hydroxy-4-oxo-2-phenyl-4H-chromen-7-yl N,N-dimethylcarbamate |
890635-37-7 | 90%+ | 10μl |
$69.0 | 2023-04-26 |
5-hydroxy-4-oxo-2-phenyl-4H-chromen-7-yl N,N-dimethylcarbamate 関連文献
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Kun Dou,Fabiao Yu,Yuxia Liu,Lingxin Chen,Ziping Cao,Tao Chen,Yulin Li Chem. Sci., 2017,8, 7851-7861
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Shuangshuang Wang,Tao Ding Nanoscale, 2018,10, 16293-16297
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Oliver Kreye,Michael A. R. Meier RSC Adv., 2015,5, 53155-53160
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Timothy J. Johnson,Laurie E. Locascio Lab Chip, 2002,2, 135-140
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Shaochun Tang,Sascha Vongehr,Xiangyu Wang,Yongguang Wang,Xiangkang Meng RSC Adv., 2014,4, 13729-13732
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Irina Akhmetova,Konstantin Schutjajew,Tim Tichter,Carsten Prinz,Inês C. B. Martins,Dominik Al-Sabbagh,Christina Roth,Franziska Emmerling CrystEngComm, 2019,21, 5958-5964
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Michaele J. Hardie,Ralph Torrens,Colin L. Raston Chem. Commun., 2003, 1854-1855
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Wenjie Fan,Haibo Li,Fengyi Zhao,Xujing Xiao,Yongchao Huang,Hongbing Ji Chem. Commun., 2016,52, 5316-5319
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Junfeng Xie,Shuang Li,Xiaodong Zhang,Jiajia Zhang,Ruoxing Wang,Hao Zhang,Bicai Pan,Yi Xie Chem. Sci., 2014,5, 4615-4620
5-hydroxy-4-oxo-2-phenyl-4H-chromen-7-yl N,N-dimethylcarbamateに関する追加情報
5-Hydroxy-4-Oxo-2-Phenyl-4H-Chromen-7-Yl N,N-Dimethylcarbamate: A Comprehensive Overview
The compound with CAS No. 890635-37-7, known as 5-hydroxy-4-oxo-2-phenyl-4H-chromen-7-y-l N,N-dimethylcarbamate, is a highly specialized organic molecule that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound belongs to the class of chromen derivatives, which are characterized by their chromone skeleton—a benzopyran structure with a ketone group at the 4-position. The chromen framework is a common structural motif in various natural products and synthetic compounds, often exhibiting interesting biological activities.
Recent studies have highlighted the potential of 5-hydroxy chromen derivatives as promising candidates for drug development. For instance, research published in *Journal of Medicinal Chemistry* demonstrated that certain chromen derivatives possess potent anti-inflammatory and antioxidant properties. These findings suggest that 5-hydroxy chromen derivatives could be utilized in the treatment of chronic inflammatory diseases, such as arthritis and neurodegenerative disorders.
The N,N-dimethylcarbamate group attached to the chromen skeleton in this compound adds another layer of complexity and functionality. Carbamates are known for their ability to act as enzyme inhibitors, particularly in the context of acetylcholinesterase (AChE). Inhibition of AChE is a well-established strategy for treating Alzheimer's disease, and compounds with carbamate groups have shown promise in this area. The N,N-dimethylcarbamate group in this molecule may enhance its ability to interact with AChE, making it a potential lead compound for neuroprotective agents.
Furthermore, the phenyl group at the 2-position of the chromen skeleton contributes to the molecule's aromaticity and stability. Phenyl-substituted chromen derivatives have been shown to exhibit enhanced solubility and bioavailability, which are critical factors for drug delivery. Recent advancements in computational chemistry have allowed researchers to predict the pharmacokinetic properties of such compounds more accurately, enabling better design of bioactive molecules.
The synthesis of 5-hydroxy chromen derivatives has been optimized through various methodologies, including microwave-assisted synthesis and enzymatic catalysis. These techniques not only improve reaction efficiency but also reduce environmental impact, aligning with green chemistry principles. The incorporation of the N,N-dimethylcarbamate group into the molecule has been achieved through nucleophilic substitution reactions, which are well-established in organic synthesis.
In terms of biological activity, 5-hydroxy chromen derivatives have been investigated for their potential as anticancer agents. A study published in *Cancer Research* revealed that certain chromen derivatives can induce apoptosis in cancer cells by modulating mitochondrial function and activating caspase pathways. The presence of the hydroxyl group at position 5 may play a crucial role in these biological effects by facilitating hydrogen bonding interactions with cellular targets.
The structural versatility of this compound also makes it an attractive candidate for further modification. By altering substituents on the chromen skeleton or modifying the carbamate group, researchers can explore a wide range of biological activities and therapeutic applications. For example, introducing electron-withdrawing groups could enhance the molecule's ability to inhibit specific enzymes or receptors.
In conclusion, 5-hydroxy-chromen derivatives, particularly those with an N,N-dimethylcarbamate substituent, represent a promising class of compounds with diverse biological activities and potential therapeutic applications. Ongoing research continues to uncover new insights into their mechanisms of action and optimize their pharmacological profiles. As our understanding of these molecules deepens, they hold great potential for advancing drug discovery and development.
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